molecular formula C15H15NO3S B2535476 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid CAS No. 380645-32-9

5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid

Cat. No.: B2535476
CAS No.: 380645-32-9
M. Wt: 289.35
InChI Key: NMQDCEOFECGROZ-UHFFFAOYSA-N
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Description

5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid ( 380645-32-9) is a high-purity organic compound with a molecular formula of C 15 H 15 NO 3 S and a molecular weight of 289.35 g/mol . As a derivative of thiophene-3-carboxylic acid, it belongs to a class of heterocyclic compounds of significant interest in medicinal and materials chemistry research . Thiophene carboxylic acids serve as key precursors and building blocks in organic synthesis, particularly for constructing complex heterocyclic systems and for applications in pharmaceutical development . This specific molecule features a benzamido substitution at the 2-position of the thiophene ring, which may influence its properties and potential interactions in research settings. It is recommended to store the material in a sealed container, protected from light, at room temperature . Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures. Safety data suggests handling with care, as it may cause skin and eye irritation (H315, H319) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use.

Properties

IUPAC Name

5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-3-10-8-12(15(18)19)14(20-10)16-13(17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQDCEOFECGROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene derivatives exhibit significant variability in bioactivity and physicochemical properties depending on substituent types and positions. Key comparisons include:

Compound Name Substituents (Positions) Functional Groups Key Features
Target Compound 5-Ethyl, 2-(2-methylbenzamido), 3-carboxylic acid Carboxylic acid, amide, ethyl High polarity due to carboxylic acid; potential for hydrogen bonding
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate 4-Methyl, 5-carbamoyl, 2-(4-methylbenzamido) Ester, carbamoyl, methylbenzamido Enhanced lipophilicity from ester and methyl groups; methoxy group may alter electronic effects
5-Ethyl-2-(trifluoroacetamido)thiophene-3-carboxylic acid 5-Ethyl, 2-(trifluoroacetamido), 3-carboxylic acid Carboxylic acid, trifluoroacetamido Strong electron-withdrawing CF₃ group; increased acidity and reactivity
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 3-Methyl, 5-acetamido, 2,4-dicarboxylate Ester, acetamido High lipophilicity; ester groups may improve membrane permeability

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) are more water-soluble than ester analogs () but less lipophilic, impacting bioavailability .
  • Crystallography : Brominated isomers (a/2b) showed distinct crystal packing due to bromine positioning, suggesting that substituent placement in the target compound could influence solid-state stability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Substituents at position 2 (amide vs. ester) and position 5 (ethyl vs. methyl) critically modulate bioactivity and solubility. For instance, ester groups enhance lipophilicity but may reduce target engagement specificity .
  • Spectroscopic Characterization : NMR and X-ray crystallography () are vital for confirming isomerism and molecular conformation, which are relevant to the target compound’s structural validation .

Biological Activity

5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, with the chemical formula C15H15NO3S and CAS number 380645-32-9, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound belongs to the thiophene family, known for their aromatic properties and diverse biological activities. Its structure includes a thiophene ring substituted with an ethyl group and a 2-methylbenzamido moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical cellular pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor of enzymes related to cancer cell proliferation.
  • Receptor Interaction : It could interact with receptors that modulate inflammatory responses.

Biological Activity

Research indicates that this compound exhibits anticancer and antimicrobial properties. Below are summarized findings from various studies:

Activity Study Findings
Anticancer Exhibits cytotoxic effects on cancer cell lines, inhibiting cell growth at micromolar concentrations.
Antimicrobial Demonstrated activity against various bacterial strains, indicating potential as an antibiotic agent.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells, leading to a significant decrease in cell viability (IC50 values in the low micromolar range) .
  • Antimicrobial Effects : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibition zones in disc diffusion assays, supporting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the thiophene ring and the amide group can significantly influence its potency and selectivity.

Modification Effect on Activity
Methyl substitutionIncreased potency against cancer cell lines
Ethyl group presenceEnhanced solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the thiophene core. A common approach includes:

Thiophene Core Formation : Use the Gewald reaction to introduce the thiophene ring via condensation of ketones with cyanoacetates and sulfur .

Functionalization : Sequential amidation (e.g., 2-methylbenzamide group) and ester hydrolysis (to yield the carboxylic acid) .

  • Key Conditions :
  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for amidation .
  • Catalysts: Triethylamine (TEA) to facilitate acylation .
  • Purification: Reverse-phase HPLC or column chromatography to isolate the final product .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of acylating agents) and monitor reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 10.5–12.0 ppm (carboxylic acid -OH, broad), δ 7.5–8.5 ppm (aromatic protons from 2-methylbenzamido), and δ 1.2–1.5 ppm (ethyl group -CH2-) .
  • ¹³C NMR : Signals at δ 165–170 ppm (carboxylic acid C=O) and δ 165–168 ppm (amide C=O) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and amide) and ~3300 cm⁻¹ (N-H stretch of amide) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regioselectivity in synthesis .

Advanced Research Questions

Q. How can researchers optimize the Gewald reaction for introducing the thiophene core in the synthesis of this compound?

  • Methodological Answer :

  • Reagent Selection : Use ethyl cyanoacetate and ketones (e.g., acetylacetone) with elemental sulfur as the sulfur source .
  • Temperature Control : Maintain 80–100°C for 6–12 hours to ensure cyclization .
  • Catalysis : Add morpholine or piperidine to accelerate the reaction .
  • Troubleshooting : If yield is low, replace sulfur with Lawesson’s reagent for improved cyclization efficiency .

Q. What strategies are recommended for resolving contradictions in reported biological activities of similar thiophene derivatives?

  • Methodological Answer :

  • Comparative Assays : Perform parallel testing under standardized conditions (e.g., enzyme inhibition assays with consistent substrate concentrations) .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate contributions to activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase-2) and validate with mutagenesis studies .

Q. What are the critical factors affecting the stability of this compound under different storage conditions, and how should they be managed?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the amide bond in acidic/basic conditions or oxidation of the thiophene ring .
  • Storage Recommendations :
  • Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Solubility : Lyophilize and store as a solid; avoid aqueous solutions unless buffered at pH 6–7 .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to track degradation .

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